molecular formula C23H30Cl2N2O2S B038465 N-Pivaloyloxymethylchlorpromazine CAS No. 113611-35-1

N-Pivaloyloxymethylchlorpromazine

Cat. No.: B038465
CAS No.: 113611-35-1
M. Wt: 469.5 g/mol
InChI Key: FXBDQZOUFXUTMN-UHFFFAOYSA-M
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Description

N-Pivaloyloxymethylchlorpromazine is a prodrug derivative of Chlorpromazine, a phenothiazine-class antipsychotic. While direct references to this compound are absent in the provided evidence, its structure can be inferred as a modification of Chlorpromazine (CAS 69-09-0) . The addition of a pivaloyloxymethyl group likely enhances lipophilicity and bioavailability, a common prodrug strategy to improve gastrointestinal absorption and metabolic stability. This modification may reduce first-pass metabolism, prolonging therapeutic effects compared to the parent compound.

Properties

CAS No.

113611-35-1

Molecular Formula

C23H30Cl2N2O2S

Molecular Weight

469.5 g/mol

IUPAC Name

3-(2-chlorophenothiazin-10-yl)propyl-(2,2-dimethylpropanoyloxymethyl)-dimethylazanium;chloride

InChI

InChI=1S/C23H30ClN2O2S.ClH/c1-23(2,3)22(27)28-16-26(4,5)14-8-13-25-18-9-6-7-10-20(18)29-21-12-11-17(24)15-19(21)25;/h6-7,9-12,15H,8,13-14,16H2,1-5H3;1H/q+1;/p-1

InChI Key

FXBDQZOUFXUTMN-UHFFFAOYSA-M

SMILES

CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-]

Canonical SMILES

CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-]

Synonyms

CPZ-P
N-pivaloyloxymethylchlorpromazine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Pivaloyloxymethylchlorpromazine with structurally related phenothiazines and their derivatives:

Compound CAS No. Molecular Formula Key Substituents/Modifications Key Characteristics
Chlorpromazine Hydrochloride 69-09-0 C₁₇H₁₉ClN₂S·HCl Dimethylamino propyl chain Parent compound; moderate lipophilicity
This compound Not listed Likely C₂₃H₂₈ClN₂O₃S·HCl (inferred) Pivaloyloxymethyl ester at N-position Enhanced lipophilicity (prodrug design)
Levomepromazine Sulphone Hydrochloride 60119-90-6 Not fully detailed Sulfone group Increased polarity; altered metabolism
Propiomazine Hydrochloride 1240-15-9 C₂₀H₂₃N₂OS·HCl Propanone substituent Sedative properties; distinct SAR
Chlorpromazine Sulfoxide (Impurity A) 969-99-3 C₁₇H₁₉ClN₂OS·HCl Sulfoxide oxidation product Reduced potency; common degradation product

Notes:

  • Chlorpromazine Hydrochloride: The benchmark compound with a dimethylamino propyl chain. Its impurities, such as Sulfoxide (CAS 969-99-3), highlight stability challenges .
  • This compound : The pivaloyloxymethyl group likely masks the amine, reducing rapid hepatic clearance and improving oral bioavailability.
  • Propiomazine Hydrochloride: Structural divergence (propanone group) correlates with distinct sedative effects rather than antipsychotic activity .

Pharmacokinetic and Metabolic Profiles

  • Absorption : this compound’s prodrug design likely improves absorption over Chlorpromazine Hydrochloride, which has moderate solubility .
  • Metabolism : Chlorpromazine undergoes extensive hepatic metabolism, producing sulfoxide impurities (CAS 969-99-3) . The pivaloyloxymethyl group in the prodrug may delay metabolism, reducing such impurities.
  • Excretion: Levomepromazine Sulphone Hydrochloride’s sulfone group (CAS 60119-90-6 ) may prolong half-life compared to non-sulfonated analogs.

Impurity Profiles and Stability

  • Chlorpromazine Hydrochloride : Generates Sulfoxide (CAS 969-99-3) and dihydrochloride impurities (e.g., Impurity B ), indicating oxidative and hydrolytic instability.
  • This compound : Expected to exhibit fewer sulfoxide impurities due to ester protection, though pivalate hydrolysis may occur.

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